
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
Vue d'ensemble
Description
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride, also known as homotaurine, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The compound has been involved in various synthetic processes, yielding derivatives with potential biological activities. For instance, the synthesis of 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid was achieved through the fusion of specific carboxylic acid with 3-aminopropanoic acid, highlighting its role in the formation of isoindolone derivatives with a range of biological activities such as anti-inflammatory, antispasmodic, and anxiolytic properties (Csende, Jekő, & Porkoláb, 2011). Additionally, the compound has been utilized in the synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid integrin antagonists, indicating its applicability in developing targeted therapeutic agents (Yong Deng, Yi Shen, & Yuguo Zhong, 2003).
Structural and Spectroscopic Studies
The compound has been the subject of spectroscopic and structural analyses, underscoring its importance in the field of materials science. For example, polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, revealing challenges in their analytical and physical characterization and the necessity for detailed solid-state nuclear magnetic resonance studies (F. Vogt, G. Williams, Matthew N. R. Johnson, & R. Copley, 2013).
Fluorescent Derivatisation
It's also been involved in the fluorescent derivatisation of amino acids, showcasing its potential in biological assays. Specifically, 3-(Naphthalen-1-ylamino)propanoic acid was coupled to the amino group of various amino acids, leading to strongly fluorescent derivatives applicable in biological assays (V. Frade, Síria A. Barros, J. Moura, & M. Gonçalves, 2007).
Biomedical Research
In the realm of biomedical research, derivatives of the compound have been assessed for genotoxicity as potential treatment options for sickle cell disease. The study conducted on mouse peripheral blood indicated that the compounds, such as 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate, present non-genotoxic alternatives for treating sickle cell disease symptoms (J. D. dos Santos, Priscila Longhin Bosquesi, E. Varanda, Lídia Moreira Lima, & M. Chung, 2011).
Propriétés
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWACDLCRNLYUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)
![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)
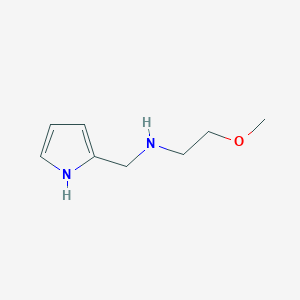
![N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1421337.png)
![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1421338.png)
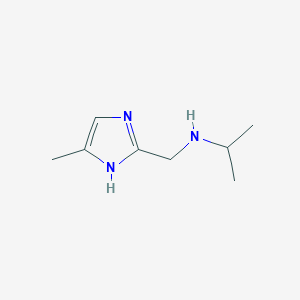
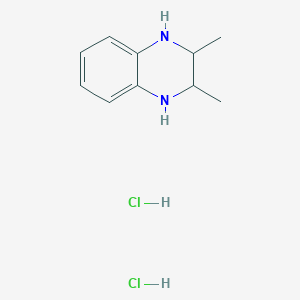

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)
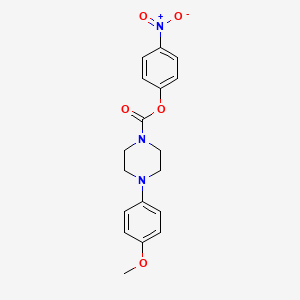
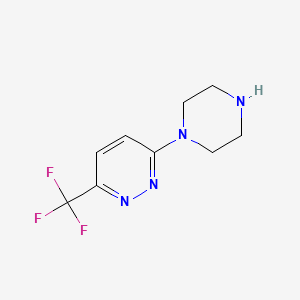
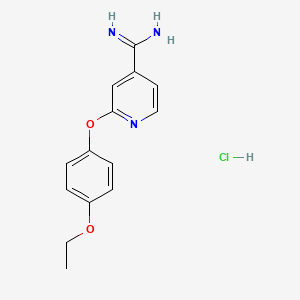
![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)